molecular formula C5H4N4 B111176 5-Aminopyrazine-2-carbonitrile CAS No. 113305-94-5

5-Aminopyrazine-2-carbonitrile

Cat. No. B111176
M. Wt: 120.11 g/mol
InChI Key: VYANAPRTDDQFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07056925B2

Procedure details

A mixture of Example 1A (19.29 g, 105 mmol), freshly powdered KCN (16.9 g, 260 mmol), CuI (49.5 g, 260 mmol), 18-crown-6 (2.08 g, 7.8 mmol), and (PPh3)4Pd (1.8 g, 1.57 mmol) in N,N-dimethylformamide (600 mL) was stirred at room temperature for 30 minutes and heated to reflux in an oil bath preheated to about 200° C. The solution was stirred at reflux for 3 hours, cooled to room temperature, poured into ethyl acetate (1 L), filtered through diatomaceous earth (Celite®), treated with silica gel (100 g), and concentrated. The concentrate was purified by flash column chromatography on silica gel with 60% ethyl acetate/hexanes to provide 11.9 g (94.4%) of the desired product. MS (APCI(+)) m/z 121 (M+H)+; 1H NMR (300 MHz, DMSO-d6) δ 8.40 (d, J=0.7 Hz, 1H), 7.90 (d, J=0.7 Hz, 1H), 7.47–7.69 (br s, 2H).
Quantity
19.29 g
Type
reactant
Reaction Step One
Name
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
49.5 g
Type
catalyst
Reaction Step One
Quantity
1.8 g
Type
catalyst
Reaction Step One
Quantity
2.08 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
94.4%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.[C-:9]#[N:10].[K+].C(OCC)(=O)C>CN(C)C=O.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1OCCOCCOCCOCCOCCOC1>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([C:9]#[N:10])=[N:3][CH:4]=1 |f:1.2,^1:28,30,49,68|

Inputs

Step One
Name
Quantity
19.29 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
16.9 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
49.5 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
1.8 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
2.08 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux in an oil bath
CUSTOM
Type
CUSTOM
Details
preheated to about 200° C
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth (Celite®)
ADDITION
Type
ADDITION
Details
treated with silica gel (100 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 60% ethyl acetate/hexanes

Outcomes

Product
Name
Type
product
Smiles
NC=1N=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.